(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione
Overview
Description
(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a thiazolidine-2,4-dione core, which is a common scaffold in medicinal chemistry, particularly in the development of antidiabetic agents. The presence of a furan ring and a nitrophenyl group further enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves a multi-step process:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the reaction of thiourea with chloroacetic acid under basic conditions to form the thiazolidine-2,4-dione ring.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction of the phenyl ring followed by a coupling reaction with the furan ring.
Final Assembly: The final step involves the condensation of the furan and thiazolidine-2,4-dione intermediates under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Potential use in the development of organic semiconductors and conductive polymers.
Biology
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for further biological testing.
Enzyme Inhibition: Potential use as an enzyme inhibitor in various biochemical pathways.
Medicine
Antidiabetic Agents:
Anti-inflammatory Agents: Possible use in the development of anti-inflammatory drugs.
Industry
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Polymer Additives: Potential use as an additive in polymer formulations to enhance properties such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as a modulator of nuclear receptors, influencing gene expression and cellular responses.
Redox Activity: The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used in diabetes treatment.
Troglitazone: An older antidiabetic drug with a similar core structure.
Uniqueness
Structural Features: The presence of the furan ring and nitrophenyl group distinguishes it from other thiazolidinediones.
Chemical Reactivity: Enhanced reactivity due to the nitrophenyl group, allowing for diverse chemical modifications.
Broader range of applications in chemistry, biology, and industry compared to other thiazolidinediones.
Properties
IUPAC Name |
(5E)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O5S/c15-9-3-1-7(5-10(9)17(20)21)11-4-2-8(22-11)6-12-13(18)16-14(19)23-12/h1-6H,(H,16,18,19)/b12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBITCARMYVFAD-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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